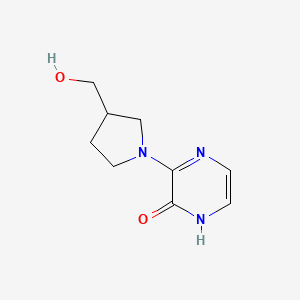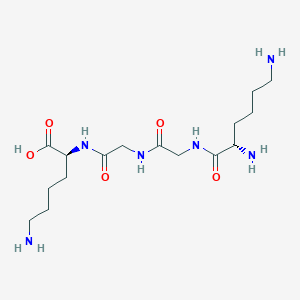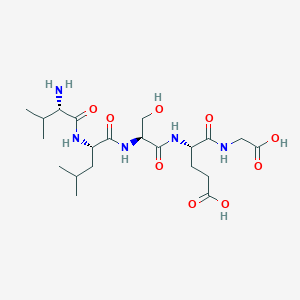![molecular formula C14H17ClFN3O B1449110 2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1803593-21-6](/img/structure/B1449110.png)
2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Overview
Description
“2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The molecule also features a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The presence of a fluorine atom and a methyl group on the phenyl ring could potentially affect the molecule’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and 1,2,4-oxadiazole rings would likely contribute to the molecule’s rigidity, while the fluorine and methyl groups could influence its electronic properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The piperidine ring is known to participate in various chemical reactions, including substitutions and ring-opening reactions. The 1,2,4-oxadiazole ring is also reactive and can undergo reactions such as nucleophilic substitutions .
Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds involving 1,2,4-oxadiazol and piperidine structures has been explored. For instance, one study involved synthesizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, indicating the interest in such compounds for their potential biological activities, including antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Antimicrobial Activities
- Compounds with 1,3,4-oxadiazole and piperidine structures have shown moderate to significant antimicrobial activities. This is evident from research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and similar compounds (Khalid et al., 2016).
Anticancer Potential
- The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been conducted to assess their potential as anticancer agents. Some synthesized compounds showed strong anticancer properties relative to known drugs (Rehman et al., 2018).
Novel Drug Development
- A compound closely related to the requested chemical structure, ADX47273, a potent metabotropic glutamate receptor 5-selective positive allosteric modulator, has shown preclinical antipsychotic-like and procognitive activities. This demonstrates the potential of such compounds in the development of new drugs for neurological conditions (Liu et al., 2008).
Antifungal Applications
- Novel compounds with piperidine and 1,2,4-oxadiazole structures have been synthesized and tested for antifungal activities. Some of these compounds have shown comparable activity to established antifungal drugs (Sangshetti & Shinde, 2011).
Herbicidal Use
- The synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring indicated their potential as herbicides, showing high activity against graminaceous plants without harming crops (Tajik & Dadras, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O.ClH/c1-9-8-10(5-6-11(9)15)13-17-14(19-18-13)12-4-2-3-7-16-12;/h5-6,8,12,16H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKLAZUOAJGRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C3CCCCN3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)
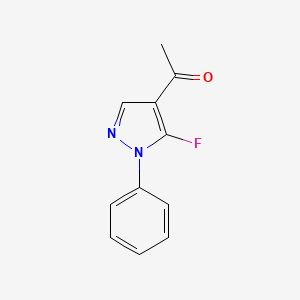
![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)

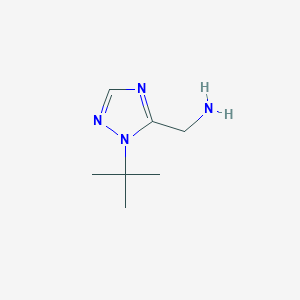
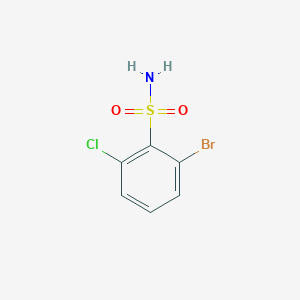

![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)
